2-OXO-N-PROPYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE
Overview
Description
2-OXO-N-PROPYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE is a chemical compound with the molecular formula C10H13N3O3S and a molecular weight of 255.3 g/mol It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 2-OXO-N-PROPYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE involves several steps. One common method includes the reaction of 2-aminobenzimidazole with propyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to cyclization under acidic conditions to yield the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-OXO-N-PROPYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-OXO-N-PROPYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as an enzyme inhibitor, which can be useful in studying enzyme functions and developing new drugs.
Medicine: It may have therapeutic potential in treating diseases due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-OXO-N-PROPYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various biological effects, depending on the target and the pathway .
Comparison with Similar Compounds
2-OXO-N-PROPYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-SULFONAMIDE can be compared with other benzimidazole derivatives, such as:
2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-CARBALDEHYDE: This compound has a similar structure but with an aldehyde group instead of a sulfonamide group.
METHYL 2,3-DIHYDRO-3-HYDROXY-2-OXO-1H-INDOLE-3-ACETATE: This indole derivative has a similar oxo group but differs in the heterocyclic core and functional groups. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-oxo-N-propyl-1,3-dihydrobenzimidazole-5-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-2-5-11-17(15,16)7-3-4-8-9(6-7)13-10(14)12-8/h3-4,6,11H,2,5H2,1H3,(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJLWVHBRDFPPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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